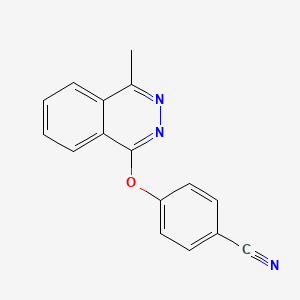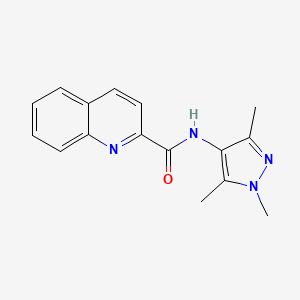
N-(2-methylpropyl)quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpropyl)quinoline-8-carboxamide, commonly known as LY-2183240, is a small molecule drug that has been studied for its potential therapeutic effects. It belongs to the class of compounds known as AMPA receptor positive allosteric modulators, which are known to enhance the activity of glutamate receptors in the brain. The aim of
Mechanism of Action
N-(2-methylpropyl)quinoline-8-carboxamide acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and cognitive function. By enhancing the activity of these receptors, this compound is thought to enhance synaptic transmission and improve cognitive function.
Biochemical and Physiological Effects:
N-(2-methylpropyl)quinoline-8-carboxamide has been shown to enhance synaptic transmission in the hippocampus, a brain region involved in learning and memory. It has also been shown to increase the release of acetylcholine, a neurotransmitter that plays a key role in cognitive function. In addition, this compound has been shown to reduce inflammation and oxidative stress in the brain, which are thought to contribute to neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methylpropyl)quinoline-8-carboxamide is its ability to enhance cognitive function and memory in animal models, which makes it a promising candidate for the treatment of neurological disorders. However, this compound has some limitations in terms of its solubility and bioavailability, which may limit its potential therapeutic use.
Future Directions
There are several future directions for research on N-(2-methylpropyl)quinoline-8-carboxamide. One area of interest is the development of more potent and selective AMPA receptor modulators that can be used for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of this compound on cognitive function and memory, as well as its potential use in combination with other drugs for the treatment of neurological disorders. Finally, the development of new delivery methods for this compound may also be an area of future research.
Synthesis Methods
N-(2-methylpropyl)quinoline-8-carboxamide can be synthesized using a multistep process involving the reaction of 2-bromo-5-methylpyridine with 2-methylpropylamine, followed by the addition of various reagents to form the final product. The synthesis of this compound has been described in detail in several research articles.
Scientific Research Applications
N-(2-methylpropyl)quinoline-8-carboxamide has been studied extensively for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. In preclinical studies, this compound has been shown to enhance cognitive function and memory, reduce anxiety and depression-like behaviors, and improve social interaction in animal models.
properties
IUPAC Name |
N-(2-methylpropyl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)9-16-14(17)12-7-3-5-11-6-4-8-15-13(11)12/h3-8,10H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXHBCGSEJAGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)quinoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)

![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)
![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)
![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)

![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)
![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)

